molecular formula C8H19O2P B8421658 Diethylbutylphosphonite

Diethylbutylphosphonite

Cat. No. B8421658
M. Wt: 178.21 g/mol
InChI Key: PNMVQEZSXXIHHI-UHFFFAOYSA-N
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Patent
US05574024

Procedure details

Diethylchlorophosphite (18.8 gm, 0.12 moles) and 120 ml dry ether are combined in a round bottom flask equipped with a dropping funnel and under N2 atmosphere. With a double tipped canula, butyl magnesium chloride (60 ml; 2.0M, 0.12 moles; Aldrich Chemical Co., Milwaukee, Wis.) is added to the dropping funnel. The round bottom flask is cooled in a salt water/ice bath and the contents of the dropping funnel are slowly added to the cooled flask. After the addition is complete, the bath is removed and the solution is allowed to stir at room temperature for three hours. The precipitate which forms during the course of the reaction is then quickly filtered and washed with ether. The filtrate is concentrated by rotary evaporator to yield 21.17 gm of diethylbutylphosphonite. 31P NMR (CDCl3): 182 ppm.
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4](Cl)[O:5][CH2:6][CH3:7])[CH3:2].[CH2:9]([Mg]Cl)[CH2:10][CH2:11][CH3:12]>CCOCC>[CH2:1]([O:3][P:4]([CH2:9][CH2:10][CH2:11][CH3:12])[O:5][CH2:6][CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
C(C)OP(OCC)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(CCC)[Mg]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a dropping funnel and under N2 atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The round bottom flask is cooled in a salt water/ice bath
ADDITION
Type
ADDITION
Details
the contents of the dropping funnel are slowly added to the cooled flask
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the bath is removed
FILTRATION
Type
FILTRATION
Details
is then quickly filtered
WASH
Type
WASH
Details
washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated by rotary evaporator

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OP(OCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 21.17 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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